molecular formula C17H30OSi2 B171576 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one CAS No. 167971-40-6

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one

Cat. No.: B171576
CAS No.: 167971-40-6
M. Wt: 306.6 g/mol
InChI Key: CRNHLUMUKFBKHP-UHFFFAOYSA-N
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Description

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one is a compound that features both triisopropylsilyl and trimethylsilyl groups. These silyl groups are often used in organic synthesis for protecting functional groups and facilitating various chemical reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one typically involves the use of silylating agents and alkynes. One common method includes the reaction of a suitable alkyne with triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .

Chemical Reactions Analysis

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, ketones, and various substituted alkynes.

Scientific Research Applications

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one exerts its effects involves the interaction of its silyl groups with various molecular targets. The triisopropylsilyl and trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-carbon bonds, and protect sensitive functional groups during chemical reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .

Comparison with Similar Compounds

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one can be compared with other silyl-protected alkynes, such as:

The uniqueness of this compound lies in its combination of triisopropylsilyl and trimethylsilyl groups, providing a balance of steric protection and reactivity that is valuable in various synthetic processes.

Properties

IUPAC Name

1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-16H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNHLUMUKFBKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(=O)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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